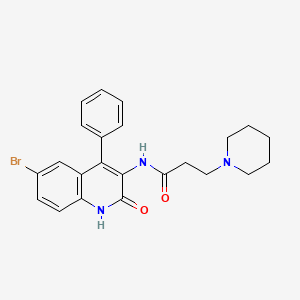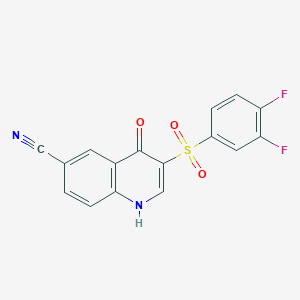
3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by various functional group interconversions and coupling reactions to introduce the sulfonyl, difluorophenyl, and carbonitrile groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (in the quinoline and phenyl groups), polar functional groups (sulfonyl and carbonitrile), and halogen atoms (fluorine). These features could influence its reactivity, stability, and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The quinoline core might undergo electrophilic aromatic substitution reactions. The sulfonyl group could potentially be involved in substitution reactions or act as a leaving group. The carbonitrile group might undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups and aromatic rings could impact its solubility, boiling/melting points, and stability. The compound might exhibit fluorescence or absorb UV/visible light due to the conjugated system in the quinoline core .Wissenschaftliche Forschungsanwendungen
Hydrolysis and Ring Cleavage
One study investigated the hydrolysis of a related nitrile moiety in a quinoline derivative, leading to various reaction pathways and providing insights into the molecular structure through NMR analysis and DFT calculations. This research offers valuable information on the reactivity and potential applications of quinoline derivatives in chemical synthesis (Basafa et al., 2021).
Synthesis and Molecular Structure
Another area of research involves the practical synthesis of potent broad-spectrum antibacterial quinoline derivatives. This includes the development of methods that are free from chromatographic purification, facilitating large-scale synthesis. The molecular structure of these compounds has been established using techniques like NMR spectroscopy and X-ray crystallography, highlighting their potential as antibacterial agents (Hashimoto et al., 2007).
Electropolymerization and Photonic Properties
Research has also explored the electropolymerization of metallopolymer films from an ionic liquid, focusing on their electrochemical and photonic properties. This study demonstrates the potential application of quinoline derivatives in creating materials with unique electronic and light-emitting properties, which could be useful in various technological applications (Venkatanarayanan et al., 2008).
Chemical Modifications and Biological Activity
Another study explored the chemical modifications of a quinoline sulfonyl derivative to search for new biologically active substances. This research highlights the versatility of quinoline derivatives in synthesizing compounds with potential biological and medicinal applications, emphasizing the importance of structural modifications in enhancing biological activity (Tsapko, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,4-difluorophenyl)sulfonyl-4-oxo-1H-quinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F2N2O3S/c17-12-3-2-10(6-13(12)18)24(22,23)15-8-20-14-4-1-9(7-19)5-11(14)16(15)21/h1-6,8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRDMGKGXFXSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C(=CN2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

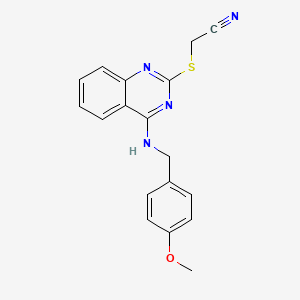
![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2635888.png)
![3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635890.png)

![2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one](/img/structure/B2635892.png)
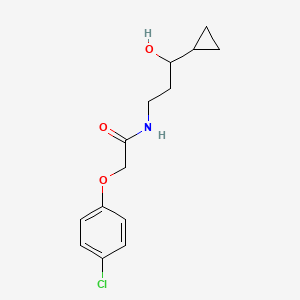
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2635898.png)

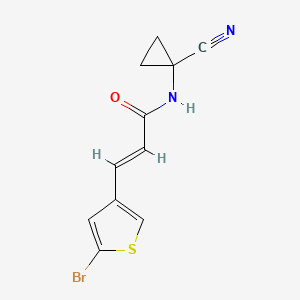
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride](/img/structure/B2635903.png)
![N'-[(2-methylphenyl)methyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2635905.png)
